2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid
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Description
“2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid” is a compound that belongs to the quinazoline family . Quinazoline derivatives are known for their wide range of biological activities, including antitumor, antimicrobial, and anti-tubercular properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides . The yield was 0.47 g (96%), and the melting point was 124–126°C .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of a related compound showed peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water has been reported as a “green” synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted in silico . For instance, the yield of a related compound was 0.47 g (96%), and the melting point was 124–126°C .Mechanism of Action
While the exact mechanism of action of “2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid” is not known, quinazoline derivatives have been found to exhibit various biological activities. For example, they have been found to possess antitumor , antimicrobial , and anti-tubercular properties .
Future Directions
The future directions for research on “2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid” and similar compounds could include further exploration of their biological activities and potential applications in medicine. For example, their antitumor, antimicrobial, and anti-tubercular properties could be further investigated . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be an area of future research .
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-5-10(12(17)18)15-11(16)8-6-3-4-7-9(8)14-13(15)19/h3-4,6-7,10H,2,5H2,1H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBITCUTMLXFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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